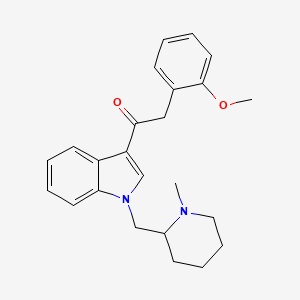
Cannabipiperidiethanone
Übersicht
Beschreibung
It has been identified as an ingredient in “herbal” synthetic cannabis blends sold in Japan, alongside other synthetic cannabinoids such as JWH-122 and JWH-081 . This compound is a member of the 3-phenylacetylindole class and acts as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors .
Wirkmechanismus
Target of Action
Cannabipiperidiethanone, also known as CPE, is a synthetic cannabinoid . Its primary targets are the cannabinoid type 1 and type 2 receptors (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including mood regulation, pain sensation, and memory .
Mode of Action
CPE interacts with its targets, the CB1 and CB2 receptors, by binding to them . Its binding affinity was measured at the CB1 and CB2 receptors and it was found to have an IC50 of 591 nM at CB1 and 968 nM at CB2 . This interaction triggers a series of cellular responses, leading to the observed effects of the compound .
Biochemical Pathways
It is known that the activation of cb1 and cb2 receptors can influence various signaling pathways, including those involved in pain sensation, inflammation, and neuroprotection .
Pharmacokinetics
Like other cannabinoids, it is likely that cpe is metabolized in the liver
Result of Action
It is known that the activation of cb1 and cb2 receptors can lead to various cellular responses, including changes in cell signaling, gene expression, and neuronal excitability .
Action Environment
Environmental and agronomic factors can significantly influence the action, efficacy, and stability of cannabinoids like CPE . Factors such as temperature, humidity, light intensity, and soil composition can profoundly influence the growth and development of cannabis plants, which can lead to significant alterations in the levels of cannabinoids . Furthermore, agronomic practices, including irrigation, fertilization, and pest management, can also impact the chemical profile of cannabinoids .
Biochemische Analyse
Biochemical Properties
Cannabipiperidiethanone interacts with the CB1 and CB2 receptors, with an IC50 of 591 nM at CB1 and 968 nM at CB2 . This suggests that it may have a role in biochemical reactions involving these receptors. Detailed information about the specific enzymes, proteins, and other biomolecules it interacts with is currently limited.
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by modulating signaling pathways, gene expression, and cellular metabolism via its interactions with the CB1 and CB2 receptors
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the CB1 and CB2 receptors This can lead to changes in gene expression and cellular signaling
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known to interact with the CB1 and CB2 receptors
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cannabipiperidiethanon umfasst die Reaktion von 2-Methoxyphenylessigsäure mit 1-(N-Methylpiperidin-2-ylmethyl)indol unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise die Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP), um die Bildung der Amidbindung zu erleichtern .
Industrielle Produktionsmethoden: Die industrielle Produktion von Cannabipiperidiethanon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung automatisierter Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen: Cannabipiperidiethanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig eingesetzt.
Substitution: Die Bedingungen variieren je nach gewünschter Substitution, aber übliche Reagenzien umfassen Halogenierungsmittel und Nukleophile.
Hauptprodukte:
Oxidation: Bildung von hydroxylierten Derivaten.
Reduktion: Bildung von Alkoholderivaten.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Cannabipiperidiethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Entwicklung von synthetischen Cannabismischungen für Forschungszwecke eingesetzt.
5. Wirkmechanismus
Cannabipiperidiethanon übt seine Wirkungen aus, indem es an die CB1- und CB2-Rezeptoren im Körper bindet. Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das bei der Regulierung verschiedener physiologischer Prozesse wie Schmerz, Stimmung und Appetit eine Rolle spielt . Die Bindung von Cannabipiperidiethanon an diese Rezeptoren aktiviert intrazelluläre Signalwege, was zu seinen psychoaktiven und physiologischen Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
Cannabipiperidiethanon ist strukturell ähnlich anderen synthetischen Cannabinoiden wie JWH-250 und AM-1220 . Es hat einzigartige Bindungsaffinitäten für die CB1- und CB2-Rezeptoren, wodurch es weniger potent als JWH-250, aber selektiver für diese Rezeptoren ist . Weitere ähnliche Verbindungen umfassen:
- JWH-122
- JWH-081
- AM-1248
- AM-2233
- RCS-8
Diese Verbindungen weisen ähnliche Strukturen und Wirkmechanismen auf, unterscheiden sich jedoch in ihren Bindungsaffinitäten und physiologischen Wirkungen.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-1-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-25-14-8-7-10-19(25)16-26-17-21(20-11-4-5-12-22(20)26)23(27)15-18-9-3-6-13-24(18)28-2/h3-6,9,11-13,17,19H,7-8,10,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSBNWAHEDVQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)CC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705471 | |
| Record name | 2-(2-Methoxyphenyl)-1-(1-((1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345970-43-5 | |
| Record name | 2-(2-Methoxyphenyl)-1-[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345970-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabipiperidiethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345970435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyphenyl)-1-(1-((1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIPIPERIDIETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66388U44D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Cannabipiperidiethanone and how was it discovered?
A1: this compound is a new synthetic cannabinoid identified as an adulterant in a herbal product being illegally distributed in Japan []. Its discovery stemmed from analyzing the herbal product using various techniques like GC-MS, LC-MS, high-resolution MS, and NMR [].
Q2: What is the chemical structure of this compound and how does it relate to other synthetic cannabinoids?
A2: this compound's molecular formula is C₂₄H₂₉N₂O₂, and its protonated molecular ion peak was observed at m/z 377.2233 [M+H]⁺ through accurate mass spectrometry []. The complete chemical name, elucidated through mass spectrometry and NMR, is 2-(2-methoxyphenyl)-1-{1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}ethanone []. Interestingly, its structure combines elements from two known synthetic cannabinoids: JWH-250 and AM-2233 []. The phenylacetyl indole moiety resembles JWH-250, while the N-methylpiperidin-2-yl-methyl group is similar to AM-2233 [].
Q3: Does this compound interact with cannabinoid receptors, and if so, how does its affinity compare to other synthetic cannabinoids?
A3: Yes, this compound demonstrates an affinity for both cannabinoid CB₁ and CB₂ receptors []. Its binding affinity was determined through a binding assay, revealing IC₅₀ values of 591 nM for CB₁ and 968 nM for CB₂ []. Notably, these affinities are lower than those of JWH-250, indicating a weaker binding interaction with the receptors [].
Q4: What are the implications of this compound being present in commercially available products?
A4: The presence of this compound in a readily available herbal product raises significant concerns due to its unknown pharmacological profile and potential health risks []. Because it is a newly identified compound, further research is crucial to understand its effects on the human body and potential long-term consequences of exposure []. This discovery underscores the need for stricter regulations and monitoring of unregulated substances to protect public health.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)
![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)
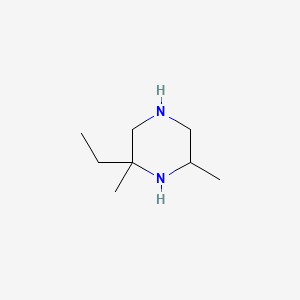

![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)
![a-[2-(Dimethylamino)ethyl] hydrocinnamic acid ethyl ester-d6](/img/structure/B584141.png)


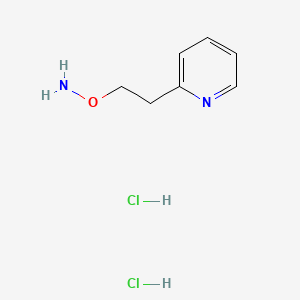
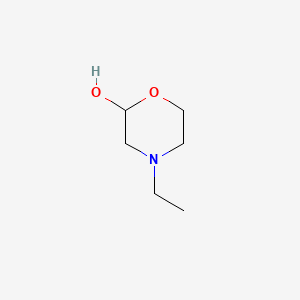
![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)
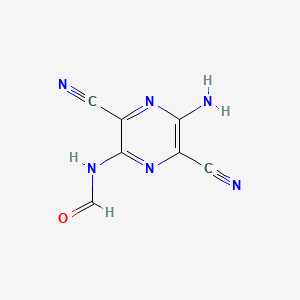
![Phenol, 4-ethoxy-5-[(2-hydroxyethyl)amino]-2-methyl- (9CI)](/img/new.no-structure.jpg)
